molecular formula C12H18ClN B567210 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1305711-91-4

4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B567210
CAS RN: 1305711-91-4
M. Wt: 211.733
InChI Key: WUKIDKHWNXUNCL-UHFFFAOYSA-N
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Description

4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound that belongs to the class of tetrahydroisoquinolines . Tetrahydroisoquinolines are an important structural motif of various natural products and therapeutic lead compounds . They can act as precursors for various alkaloids displaying multifarious biological activities .


Synthesis Analysis

The synthesis of tetrahydroisoquinolines has garnered significant attention in recent years . Traditional approaches to the synthesis of C (1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of tetrahydroisoquinoline with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .


Chemical Reactions Analysis

Tetrahydroisoquinolines can undergo various multicomponent reactions for the C (1)-functionalization . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .

Scientific Research Applications

Antiproliferative Tubulin Inhibitors

4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: serves as a reagent in the preparation of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides . These derivatives exhibit antiproliferative activity by inhibiting tubulin, a protein critical for cell division. Tubulin inhibitors are investigated for their potential in cancer therapy and other hyperproliferative disorders .

Alkaloid Precursor

The compound’s structural motif—1,2,3,4-tetrahydroisoquinoline—is found in various natural products and therapeutic lead compounds. Researchers focus on synthesizing C(1)-substituted derivatives of this motif. These derivatives can act as precursors for alkaloids with multifarious biological activities, making them valuable targets for drug discovery .

properties

IUPAC Name

4,4,7-trimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-9-4-5-11-10(6-9)7-13-8-12(11,2)3;/h4-6,13H,7-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKIDKHWNXUNCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CNC2)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679069
Record name 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1305711-91-4
Record name Isoquinoline, 1,2,3,4-tetrahydro-4,4,7-trimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305711-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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